molecular formula C15H13N3O3 B5785489 2-(N-isonicotinoylethanehydrazonoyl)benzoic acid

2-(N-isonicotinoylethanehydrazonoyl)benzoic acid

Cat. No. B5785489
M. Wt: 283.28 g/mol
InChI Key: SNJRLKPUYNNJHV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-isonicotinoylethanehydrazonoyl)benzoic acid, also known as INH2BA, is an organic compound that belongs to the class of hydrazones. It is an important compound in the field of medicinal chemistry, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 2-(N-isonicotinoylethanehydrazonoyl)benzoic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death). It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(N-isonicotinoylethanehydrazonoyl)benzoic acid is its broad spectrum of activity against various diseases. It is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(N-isonicotinoylethanehydrazonoyl)benzoic acid. One area of research is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 2-(N-isonicotinoylethanehydrazonoyl)benzoic acid involves the reaction of isonicotinic acid hydrazide with 2-benzoylbenzoic acid. The reaction is carried out in the presence of a catalyst such as glacial acetic acid, and the product is obtained in good yield. The purity of the product is checked using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

2-(N-isonicotinoylethanehydrazonoyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, tuberculosis, and diabetes.

properties

IUPAC Name

2-[(E)-C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10(12-4-2-3-5-13(12)15(20)21)17-18-14(19)11-6-8-16-9-7-11/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJRLKPUYNNJHV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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